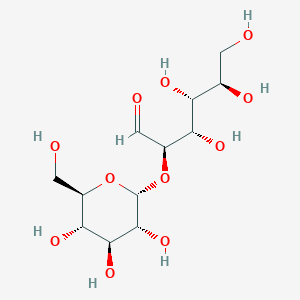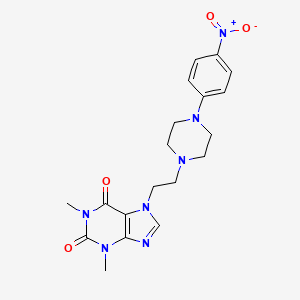
Kojibiose
Übersicht
Beschreibung
Kojibiose is a disaccharide, a product of the caramelization of glucose . It is also present in honey (approx. 3%). Kojibiose has a mild sweet taste, but low calorie count. In combination with its prebiotic properties, kojibiose could function as a sugar substitute .
Synthesis Analysis
Kojibiose can be synthesized from readily available and low-cost substrates such as sucrose and lactose . This biotechnological process is based on the dextransucrase-catalysed initial synthesis of a galactosyl-derivative of kojibiose . Another approach involves the use of Bifidobacterium adolescentis sucrose phosphorylase variants .Molecular Structure Analysis
The molecular formula of Kojibiose is C12H22O11 . The IUPAC name is (2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal .Chemical Reactions Analysis
Kojibiose is believed to have most probably 1,2-α-glucosidic linkage . Acid hydrolysis gave glucose as the only product detectable by paper chromatography .Physical And Chemical Properties Analysis
Kojibiose has a molecular weight of 342.30 g/mol . It is a glycosylglucose .Wissenschaftliche Forschungsanwendungen
-
Enzyme Research
- Kojibiose is used in the study of enzymes, particularly Glycoside Hydrolase Family 65 (GH65). Researchers have discovered a Kojibiose hydrolase enzyme in the bacterium Mucilaginibacter mallensis that can hydrolyze kojibiose with high specificity .
- The method involves expressing the enzyme in E. coli and mapping its substrate profile .
- The results showed that the enzyme could hydrolyze kojibiose and α-1,2-oligoglucans with high specificity .
-
Food and Medicine
- Kojibiose has potential applications in the food and medicine fields due to its prebiotic properties and its ability to inhibit α-glucosidase .
- One method of producing Kojibiose involves the use of Sucrose Phosphorylase (SPase) from Bifidobacterium adolescentis, expressed in a food-grade Bacillus subtilis strain .
- The results indicated high levels of recombinant enzyme expression, with a substrate-conversion rate of 40.01%, providing a basis for large-scale preparation of kojibiose .
-
Dental Health
- Kojibiose has been studied for its potential benefits to oral health. It is not easily digested and can prevent tooth decay .
- The method involves the use of kojibiose as a sugar substitute in food and beverages .
- The results suggest that kojibiose has low cariogenic properties, making it a potentially beneficial additive for dental health .
-
Biotechnological Process
- Kojibiose can be synthesized from readily available and low-cost substrates such as sucrose and lactose .
- The process involves the dextransucrase-catalysed initial synthesis of a galactosyl-derivative of kojibiose followed by the removal of residual monosaccharides using a Saccharomyces cerevisiae yeast treatment, and a thorough hydrolysis step with Kluyveromyces lactis β-galactosidase .
- The yield achieved was moderately high (38%, in weight respect to the initial amount of lactose), which could expand the potential applications of kojibiose .
-
Caramelization Product
-
Prebiotic Element
- Kojibiose is a proliferation factor for Bifidobacterium, lactic acid bacteria, and eubacteria, making it a good prebiotic element .
- It is also a low-calorie sweetener capable of increasing the absorption of iron .
- Furthermore, kojibiose can specifically inhibit the activity of α-glucosidase I in different tissues and organs .
-
Pharmaceutical Industry
- Kojibiose can specifically inhibit the activity of α-glucosidase I in different tissues and organs . This property is beneficial in the development of new drugs, such as anti-HIV-I drugs .
- The method involves the use of kojibiose as an active ingredient in drug formulations .
- The results have shown promising potential for kojibiose in the pharmaceutical industry .
-
Bioactive Properties
- Kojibiose has been associated with various bioactive properties .
- The method involves the use of kojibiose in various applications based on its bioactive properties .
- The yield achieved was moderately high (38%, in weight respect to the initial amount of lactose) using an affordable synthesis process .
-
Glycoscience
- The drastic increase in known genome sequences will expand our knowledge to as yet unknown phosphorylase activities, lead to additional applications of phosphorylases, and greatly contribute to glycoscience by producing a wide range of sugars .
- The method involves the use of kojibiose in the study of phosphorylases .
- The results have shown that kojibiose has potential applications in glycoscience .
Safety And Hazards
Zukünftige Richtungen
Kojibiose has potential for a wide range of applications in the food and medicine fields . It is being examined as a potential prebiotic and alternative sweetener for a variety of foods . Researchers are currently examining, in collaboration with the food industry, how to market this amazing discovery .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOWFGHCNHPQD-OQPGPFOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943954 | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Kojibiose | |
CAS RN |
2140-29-6 | |
| Record name | Kojibiose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kojibiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KOJIBIOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kojibiose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)




![(6aR,10aR)-6,6,9-Trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1673671.png)


![2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran](/img/structure/B1673674.png)

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

